1-[(5-Bromofuran-2-yl)methyl]azetidine
CAS No.:
Cat. No.: VC13564907
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrNO |
|---|---|
| Molecular Weight | 216.07 g/mol |
| IUPAC Name | 1-[(5-bromofuran-2-yl)methyl]azetidine |
| Standard InChI | InChI=1S/C8H10BrNO/c9-8-3-2-7(11-8)6-10-4-1-5-10/h2-3H,1,4-6H2 |
| Standard InChI Key | KAAVVSPJYMEBCT-UHFFFAOYSA-N |
| SMILES | C1CN(C1)CC2=CC=C(O2)Br |
| Canonical SMILES | C1CN(C1)CC2=CC=C(O2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
1-[(5-Bromofuran-2-yl)methyl]azetidine consists of a four-membered azetidine ring (C₃H₆N) substituted at the 1-position with a (5-bromofuran-2-yl)methyl group. The bromine atom at the 5-position of the furan ring introduces steric and electronic effects that influence reactivity. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₀BrN | |
| Molecular weight | 216.08 g/mol | Calculated |
| CAS Registry Number | 1490683-39-0 | |
| IUPAC name | 1-[(5-bromofuran-2-yl)methyl]azetidine |
The compound’s three-dimensional conformation is influenced by the azetidine ring’s puckering, which adopts a non-planar geometry to alleviate angle strain. The bromofuran moiety adopts a nearly planar structure, with the bromine atom positioned para to the methylene bridge.
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 1-[(5-Bromofuran-2-yl)methyl]azetidine typically involves a multi-step sequence starting from furan derivatives and azetidine precursors. A representative route includes:
-
Bromination of 2-Furfuryl Alcohol:
Furan-2-ylmethanol undergoes electrophilic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator to yield 5-bromofuran-2-ylmethanol. -
Activation and Alkylation:
The alcohol is converted to a bromide (e.g., via HBr treatment) and subsequently reacted with azetidine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound through nucleophilic substitution.
Critical Reaction Parameters:
-
Temperature: 70–80°C for optimal substitution rates.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
-
Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate thermal stability but is susceptible to hydrolysis under acidic or basic conditions due to the azetidine ring’s strain and the electrophilic bromine atom. Key properties include:
| Property | Value/Behavior | Source |
|---|---|---|
| Melting point | Not reported | – |
| Solubility | Soluble in DMSO, DMF; sparingly in water | |
| Hydrolytic stability | Degrades in aqueous pH <5 or >9 |
The bromine atom’s electronegativity enhances the furan ring’s susceptibility to nucleophilic aromatic substitution, while the azetidine’s amine group may participate in hydrogen bonding or protonation under physiological conditions .
Research Challenges and Future Directions
Current limitations include the compound’s synthetic complexity and lack of in vivo toxicity data. Future studies should prioritize:
-
Optimized Synthetic Routes: Developing catalytic methods to reduce step count and improve atom economy.
-
Target Identification: High-throughput screening to identify protein targets (e.g., kinases, GPCRs).
-
Structure-Activity Relationships: Modifying the azetidine ring’s substituents to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume